4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine
Description
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine (CAS: 937012-68-5) is a heterocyclic compound featuring a seven-membered homopiperazine core modified with two key substituents:
- A tert-butyloxycarbonyl (Boc) group at the 4-position, serving as a protective group for the secondary amine.
- A 4-bromobenzenesulfonyl moiety at the 1-position, contributing to electronic and steric properties .
Molecular Formula: C₁₆H₂₃BrN₂O₄S
Molecular Weight: 419.334 g/mol
Applications: Primarily used as a synthetic intermediate in medicinal chemistry for the development of receptor ligands, kinase inhibitors, and allosteric modulators. Its Boc group facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-9-4-10-19(12-11-18)24(21,22)14-7-5-13(17)6-8-14/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWITZYGOTODACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725504 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937012-68-5 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine typically involves the following steps:
Protection of Homopiperazine: The homopiperazine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonylation: The protected homopiperazine is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the 4-bromobenzenesulfonyl group.
The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around room temperature to 50°C, and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine derivative of homopiperazine.
Scientific Research Applications
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homopiperazine vs. Piperazine Derivatives
Homopiperazine derivatives differ from piperazine analogs by the presence of an additional methylene group, creating a seven-membered ring instead of six. This structural variation impacts conformational flexibility , solubility , and target binding .
Key Examples:
*Estimated based on structural analogs.
Key Findings:
- Receptor Affinity : Piperazine analogs (e.g., 1-(4-bromo-benzenesulfonyl)-4-p-tolyl-piperazine) exhibit higher binding affinity for dopamine D2/D3 receptors compared to homopiperazine derivatives but lower intrinsic efficacy. For example, homopiperazine analogs showed 2- to 8-fold lower Ki values at D3 receptors but higher adenylyl cyclase inhibition efficacy (60–90% vs. 20–96% for piperazines) .
- Kinase Inhibition : H-1152, a homopiperazine sulfonamide, demonstrates 100-fold greater potency against Rho-kinase (Ki = 1.6 nM) compared to piperazine-based inhibitors like Y-27632 (Ki = 440 nM) due to optimized substituent interactions .
- Solubility : The homopiperazine core’s flexibility enhances aqueous solubility, as seen in mGlu4 PAMs (e.g., VU0105737), which were designed to improve pharmacokinetic profiles .
Examples:
- Regioisomerism : Moving the bromine from the 4- to 3-position () reduces symmetry and may hinder target binding in receptor applications.
- Sulfonyl Group Variations: Replacement of bromobenzenesulfonyl with isoquinolinesulfonyl (H-1152) introduces aromatic stacking interactions critical for kinase inhibition .
Biological Activity
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine (CAS Number: 937012-68-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features include a homopiperazine core and a sulfonyl group attached to a bromobenzene moiety, which may influence its reactivity and biological interactions. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications of this compound.
This compound exhibits significant biochemical interactions:
- Enzyme Interactions : It has been noted to interact with various enzymes, influencing their activity. For example, it can inhibit certain kinases by binding to their active sites, thus preventing substrate access.
- Stability : The compound is relatively stable under standard laboratory conditions but may degrade in the presence of moisture over time.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Anticancer Activity : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, it has shown an IC50 value of 25.3 µM against KG1 cell lines and 77.4 µM against SNU16 cell lines.
- Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases such as FGFR1 (IC50 = 69.1 µM) and FGFR2 (IC50 = 30.2 µM), suggesting its potential as a targeted therapeutic agent in cancer treatment.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound forms stable complexes with specific biomolecules, which can either inhibit or activate enzymatic activities.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, leading to altered cellular responses .
Pharmacological Implications
The interactions of this compound with biological targets suggest several pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity.
- Therapeutic Applications : Given its ability to inhibit key kinases involved in cancer progression, this compound shows promise as a lead for developing novel anticancer therapies.
Data Summary
| Activity | IC50 (µM) | Cell Line/Target |
|---|---|---|
| Anticancer Activity | 25.3 ± 4.6 | KG1 Cell Lines |
| Anticancer Activity | 77.4 ± 6.2 | SNU16 Cell Lines |
| Kinase Inhibition | 69.1 ± 19.8 | FGFR1 |
| Kinase Inhibition | 30.2 ± 1.9 | FGFR2 |
Case Studies
Several studies have reported on the biological activity of compounds structurally similar to this compound:
- Inhibition of Tumor Growth : Research indicates that related sulfonamide compounds exhibit significant inhibition of tumor growth in vitro, suggesting a shared mechanism of action among these derivatives.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed insights into absorption, distribution, metabolism, and excretion profiles that could inform the development of this compound as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
